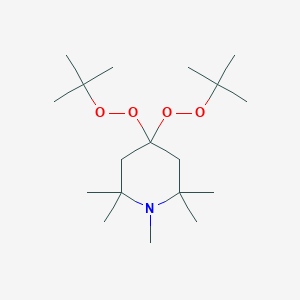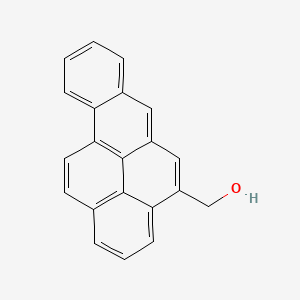![molecular formula C7H15O4PS B14426967 Diethyl [1-(methanesulfinyl)ethenyl]phosphonate CAS No. 80436-50-6](/img/structure/B14426967.png)
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methanesulfinyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate sulfinyl-containing precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different phosphonate derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction can produce various phosphonate esters.
Aplicaciones Científicas De Investigación
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [1-(methanesulfinyl)ethenyl]phosphonate involves its interaction with molecular targets through its phosphonate and sulfinyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [1-methanesulfinyl-1-(phenylselanyl)ethyl]phosphonate
- Diethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is unique due to its specific combination of a phosphonate group with a methanesulfinyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications.
Propiedades
Número CAS |
80436-50-6 |
|---|---|
Fórmula molecular |
C7H15O4PS |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-methylsulfinylethene |
InChI |
InChI=1S/C7H15O4PS/c1-5-10-12(8,11-6-2)7(3)13(4)9/h3,5-6H2,1-2,4H3 |
Clave InChI |
MPOJDVFXQYUXCU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=C)S(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


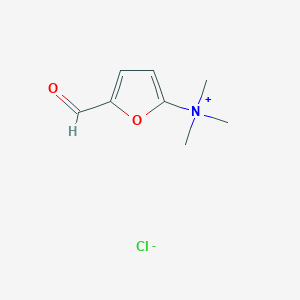
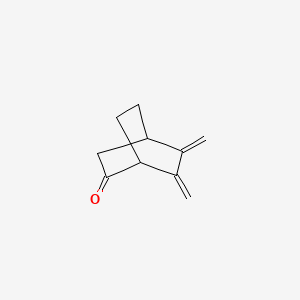
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
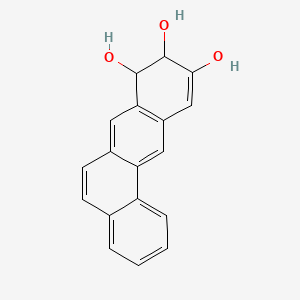
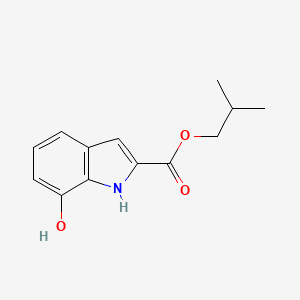

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
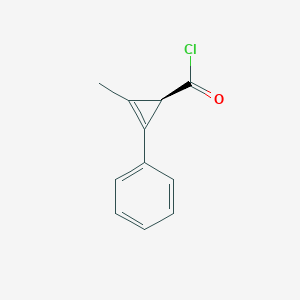

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

